2-phenoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide
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Overview
Description
The compound “2-phenoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide” belongs to a class of compounds known as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms . This structure allows it to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Scientific Research Applications
- Research has shown that derivatives of this compound possess anticancer properties. They may inhibit tumor growth by interfering with cell division or promoting apoptosis (programmed cell death) in cancer cells .
- The compound exhibits antimicrobial activity against bacteria, fungi, and other pathogens. It could potentially serve as a basis for developing new antibiotics or antifungal agents .
- Some derivatives of this compound may have analgesic (pain-relieving) and anti-inflammatory properties. Understanding their interactions with pain receptors and inflammatory pathways is crucial for drug development .
- Antioxidants play a vital role in protecting cells from oxidative stress. Research could explore whether this compound or its derivatives exhibit antioxidant effects .
- Preliminary studies suggest that certain derivatives may have antiviral properties. Investigating their efficacy against specific viruses and understanding their mechanisms of action could be beneficial .
- The compound and its derivatives may act as enzyme inhibitors. Examples include carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .
- Considering the global burden of tuberculosis, evaluating the compound’s activity against Mycobacterium tuberculosis could be significant .
- Investigating the SAR of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is essential for drug design. Researchers can explore how specific structural modifications impact pharmacological properties .
Anticancer Activity
Antimicrobial Properties
Analgesic and Anti-Inflammatory Effects
Antioxidant Potential
Antiviral Activity
Enzyme Inhibition
Antitubercular Agents
Structure-Activity Relationship (SAR)
Future Directions
The future directions for this compound could involve further exploration of its diverse pharmacological activities, as well as the development of new synthetic approaches for its synthesis . Additionally, further studies could be conducted to better understand its mechanism of action and potential therapeutic uses .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Mode of Action
It is known that the hydrogen bond accepting and donating characteristics of the triazole core can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.
Biochemical Pathways
It is known that compounds with similar structures can inhibit parasitic growth , suggesting that this compound may also affect pathways related to parasitic growth.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures . These studies can provide insights into the potential bioavailability of this compound.
Result of Action
Compounds with similar structures have been found to exhibit diverse pharmacological activities , suggesting that this compound may also have a range of molecular and cellular effects.
properties
IUPAC Name |
2-phenoxy-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O2/c1-11(26-13-5-3-2-4-6-13)16(25)21-10-15-23-22-14-9-12(17(18,19)20)7-8-24(14)15/h2-6,11-12H,7-10H2,1H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAALEUPFDHNAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NN=C2N1CCC(C2)C(F)(F)F)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide |
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